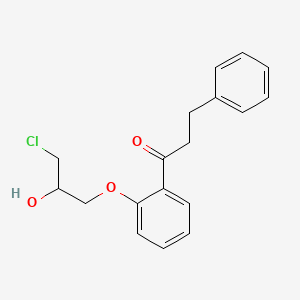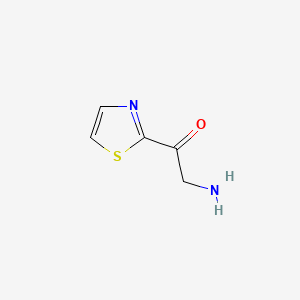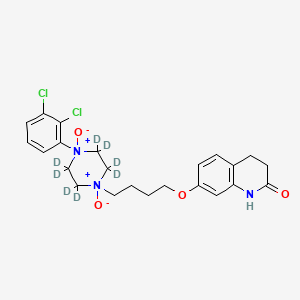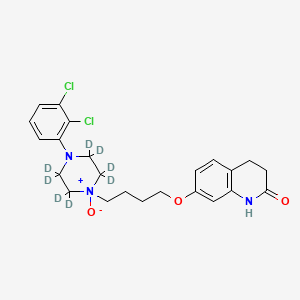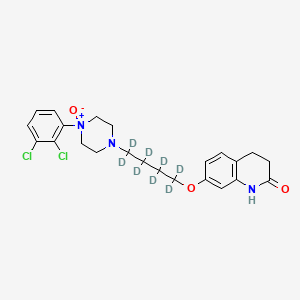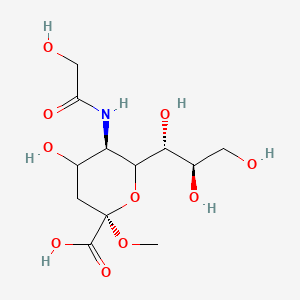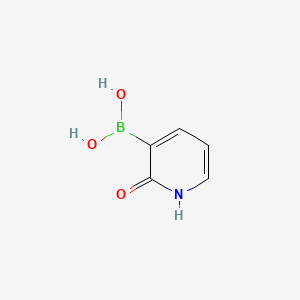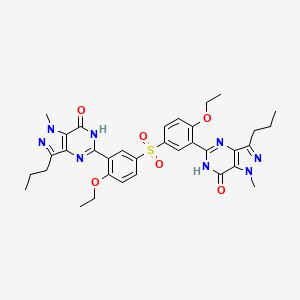![molecular formula C9H7N B585036 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine CAS No. 143799-42-2](/img/structure/B585036.png)
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine: is a chemical compound with the molecular formula C9H7N . It belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds. Pyridines are known for their significant role in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing pyridine derivatives, including 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine, is the Kröhnke pyridine synthesis . This method involves the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds under mild reaction conditions . The reaction typically proceeds in glacial acetic acid or methanol, but it can also be performed under aqueous or solvent-free conditions .
Industrial Production Methods
Industrial production of pyridine derivatives often involves the Hantzsch pyridine synthesis , which is a multi-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and ammonia . This method is favored for its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .
Scientific Research Applications
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyridine derivatives.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as ligands in coordination chemistry.
Medicine: Pyridine-based compounds are found in many pharmaceuticals due to their biological activity.
Industry: It is used in the production of agrochemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a useful ligand in catalysis and coordination chemistry . Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound of 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine, known for its basicity and aromaticity.
2-Aminopyridine: A derivative with an amino group at the 2-position, used in the synthesis of pharmaceuticals.
3-Bromoimidazo[1,2-a]pyridine: A compound with a bromine atom and an imidazo ring fused to the pyridine ring.
Uniqueness
This compound is unique due to its buten-3-yn-1-yl substituent, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Properties
CAS No. |
143799-42-2 |
|---|---|
Molecular Formula |
C9H7N |
Molecular Weight |
129.162 |
IUPAC Name |
3-[(Z)-but-1-en-3-ynyl]pyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-5-9-6-4-7-10-8-9/h1,3-8H/b5-3- |
InChI Key |
YHGAMRQAGLNGPK-HYXAFXHYSA-N |
SMILES |
C#CC=CC1=CN=CC=C1 |
Synonyms |
Pyridine, 3-(1-buten-3-ynyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



